2-Diphenylacetyl-1,3-indandione-1-hydrazone

Analytical Chemistry Derivatization Reagents LC-MS/MS

Underivatized (2E)-hexadecenal-the S1P lyase product-is neither ESI-ionizable nor fluorescent, stalling sphingolipid research. DAIH solves this directly as the validated hydrazone derivatization reagent that converts inert aldehydes into detectable azines. • Achieves LOD of 1 fmol (LC-MS/MS) and 0.75 pmol (fluorescence) for SPL activity in cell lysates and plasma. • Supplied at ≥98% purity (TLC) as yellow-to-brown powder; single enamine tautomer confirmed by NMR ensures reproducible derivatization. • Sourced with full COA; hazmat shipping (UN2811, Class 6.1) under ambient conditions.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
CAS No. 5102-79-4
Cat. No. B1235516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diphenylacetyl-1,3-indandione-1-hydrazone
CAS5102-79-4
Synonyms2-(diphenylacetyl)-1,3-indandione 1-hydrazone
difezon
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=NN)C4=CC=CC=C4C3=O
InChIInChI=1S/C23H18N2O2/c24-25-21-17-13-7-8-14-18(17)22(26)20(21)23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,24H2
InChIKeyQBGMRRUHCFHZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Diphenylacetyl-1,3-indandione-1-hydrazone (CAS 5102-79-4): Technical Baseline for Analytical and Coordination Chemistry Procurement


2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH; CAS 5102-79-4; MFCD00003783) is a hydrazone-functionalized 1,3-indandione derivative with the molecular formula C23H18N2O2 and a molecular weight of 354.4 g/mol [1]. The compound is characterized by its purity specification (≥98% TLC), a melting point range of 241–243 °C (lit.), and solubility in acetone (2 mg/mL) . DAIH is distinguished from its parent ketone (2-diphenylacetyl-1,3-indandione) by the hydrazone substitution at the 1-position, which fundamentally alters its chemical behavior—enabling tautomerism, metal chelation, and carbonyl derivatization capabilities that are absent in the parent structure. This compound is commercially supplied as a yellow to brown powder or crystals .

Why 2-Diphenylacetyl-1,3-indandione-1-hydrazone Cannot Be Substituted by Structurally Similar Indandione Analogs


Substitution of DAIH with structurally similar 1,3-indandione derivatives is not scientifically defensible for three reasons. First, the hydrazone moiety at the 1-position is the essential functional group that enables its fluorescence derivatization chemistry; the parent ketone (2-diphenylacetyl-1,3-indandione) and other analogs (e.g., 2-cinnamoyl-1,3-indandiones) lack this capability [1]. Second, DAIH adopts a single tautomeric form (the enamine tautomer) in solution as confirmed by NMR, FT-IR, and fluorescence spectroscopy [2]—a conformational property that directly impacts its reactivity and is not conserved across structurally related indandione hydrazones with different acyl substituents. Third, the compound's documented performance as an analytical derivatization reagent achieving a limit of detection (LOD) of 1 fmol in LC-MS/MS applications [3] is a function of its specific molecular structure; this quantitative performance cannot be assumed for analogs. Generic substitution risks method failure, invalidated results, and irreproducible data.

Quantitative Differentiation Evidence: 2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) vs. Key Comparators


DAIH vs. 2,4-Dinitrophenylhydrazine (DNPH): LC-MS/MS Detection Limit Comparison for Long-Chain Aldehydes

DAIH enables quantitative analysis of long-chain aldehydes such as (2E)-hexadecenal—compounds that lack native electrospray ionization (ESI) efficiency and fluorescence—through conversion to ionizable and fluorescent hydrazone derivatives [1]. While DNPH is the conventional hydrazine reagent for aldehyde derivatization, DAIH offers a key differentiator: optimized LC-MS/MS conditions using DAIH achieve a limit of detection (LOD) of 1 fmol per sample (30 μL injection) and a fluorescence detection LOD of 0.75 pmol per sample (200 μL injection) [1].

Analytical Chemistry Derivatization Reagents LC-MS/MS Aldehyde Detection

DAIH vs. Other Indandione Hydrazones: Validated Tautomeric Purity Confirms Single Reactive Form

DAIH has been subjected to rigorous conformational analysis via NMR, FT-IR, and fluorescence spectroscopy, demonstrating that the enamine tautomer is the exclusive isomeric form adopted in solution [1]. This finding is significant because hydrazones of β-diketones (including 1,3-indandione derivatives) can theoretically exist as multiple tautomeric forms (azo, hydrazone, enamine), each with different reactivity and spectroscopic properties. For DAIH, the structural evidence definitively establishes single-isomer behavior in solution.

Structural Chemistry Tautomerism NMR Spectroscopy Fluorescence Spectroscopy Reagent Reproducibility

DAIH Ligand vs. Other β-Diketone Ligands: Crystallographically Characterized Bidentate Chelation with Six-Membered Ring Formation

DAIH (designated as HL in coordination studies) has been employed as a bidentate ligand for the synthesis of structurally characterized Fe(III) and Al(III) complexes [1]. Single-crystal X-ray diffraction analysis of FeL3 and AlL3 complexes reveals that each DAIH ligand coordinates to the central metal atom through two oxygen atoms—one from the acyl keto group and one from the indandione fragment—forming a six-membered chelate ring [1]. The complexes crystallize in the monoclinic system with space group P21/c.

Coordination Chemistry Metal Complex Synthesis Crystal Engineering Ligand Design

DAIH vs. Unmodified 2-Diphenylacetyl-1,3-indandione: Functional Reactivity Differences with Hydrazines and Hydrazides

Comparative reactivity studies demonstrate that 2-diphenylacetyl-1,3-indandione (the parent ketone, compound 1) reacts with methylhydrazine and phenylhydrazine to yield the corresponding 1-hydrazones (2a and 2b), while acetic and benzoic acid hydrazides yield α-acylhydrazones (3a and 3b) [1]. DAIH, as the pre-formed hydrazone derivative, represents the end-product of this condensation pathway and can serve as a precursor for cyclization reactions yielding indeno[1,2-c]pyrazol-4-ones [1].

Organic Synthesis Hydrazone Chemistry Heterocyclic Synthesis Reaction Selectivity

DAIH-Derivatized Aldehyde vs. Underivatized Aldehyde: ESI-MS Ionization Efficiency Enabling LC-MS/MS Quantification

Long-chain fatty aldehydes such as (2E)-hexadecenal are not natively ionizable by electrospray ionization (ESI) and lack sufficient double-bond conjugation for fluorescence detection [1]. DAIH derivatization converts these non-ionizable aldehydes into ionizable and fluorescent hydrazone analogues, enabling LC-MS/MS quantification [1]. This derivatization approach has been applied to monitor (2E)-hexadecenal degradation and concurrent (2E)-hexadecenoic acid formation in HepG2 cell lysates [1].

Mass Spectrometry ESI Ionization Derivatization Chemistry Bioanalytical Methods

Procurement-Relevant Application Scenarios for 2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)


LC-MS/MS Quantification of Sphingosine-1-Phosphate Lyase Activity via (2E)-Hexadecenal Detection

DAIH is the validated derivatization reagent for quantifying (2E)-hexadecenal, the aldehyde product of sphingosine-1-phosphate (S1P) lyase-mediated S1P cleavage [1]. Because underivatized (2E)-hexadecenal is neither ESI-ionizable nor fluorescent, DAIH derivatization is required for LC-MS/MS or fluorescence detection. The optimized method achieves an LOD of 1 fmol (LC-MS/MS) and 0.75 pmol (fluorescence), enabling measurement of SPL activity in cell lysates (e.g., HepG2, HT-29 cells) and human plasma [1]. This application supports research in sphingolipid biology, cancer metabolism, and inflammation pathways where S1P signaling is implicated. Laboratories procuring DAIH for this application should source material with ≥98% purity (TLC) to ensure consistent derivatization efficiency and low background fluorescence.

Synthesis of Indeno[1,2-c]pyrazol-4-one Heterocyclic Scaffolds

DAIH serves as a precursor for the synthesis of indeno[1,2-c]pyrazol-4(2H)-ones via cyclization reactions [1]. These heterocyclic frameworks are of interest in medicinal chemistry programs exploring kinase inhibition (e.g., CDK-2) and anticancer activity. The documented synthetic pathway from 2-diphenylacetyl-1,3-indandione through hydrazone intermediates to fused pyrazole-indandione systems [1] provides a validated route for building compound libraries. Researchers should note that DAIH itself is the hydrazone intermediate; cyclization yields the indeno-fused heterocycle. Procurement considerations include ensuring the hydrazone is stored at room temperature under dry conditions to prevent hydrolysis back to the parent ketone.

Synthesis and Crystallographic Characterization of Fe(III) and Al(III) Coordination Complexes

DAIH functions as a bidentate O,O-donor ligand for the synthesis of crystallographically characterized metal complexes [1]. FeL3 and AlL3 complexes have been prepared and structurally elucidated by single-crystal X-ray diffraction, revealing six-membered chelate ring formation via coordination through the acyl keto oxygen and indandione fragment oxygen [1]. The complexes crystallize in the monoclinic space group P21/c and exhibit extended supramolecular frameworks through C-H…O contacts and π-stacking interactions [1]. This application is relevant for coordination chemists and materials scientists investigating metal-organic frameworks, molecular magnets, or Lewis acid catalysts. Procurement specifications (≥98% purity) are adequate for ligand synthesis; additional purification may be required for crystallographic-grade material.

Blood Acetaldehyde Assay for Clinical and Forensic Toxicology

DAIH has been established as a derivatization reagent for the simple, sensitive fluorimetric assay of blood acetaldehyde [1]. In this method, blood samples are collected directly into an organic solution of DAIH, where proteins are immediately precipitated and carbonyl compounds react to form fluorescent azine derivatives. The inclusion of methanol in the reagent mixture prevents artifacts [1]. This application is procurement-relevant for clinical chemistry laboratories, forensic toxicology units, and research groups studying ethanol metabolism. The compound is supplied with a 'suitable for Hematology & Histology' grade designation , supporting its use in biological sample analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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